An In-depth Technical Guide to 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6)
An In-depth Technical Guide to 5-chloro-N-methylpyridin-2-amine (CAS No. 4214-80-6)
Introduction
5-chloro-N-methylpyridin-2-amine, registered under CAS number 4214-80-6, is a halogenated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a chlorine atom at the 5-position and a methylamino group at the 2-position of the pyridine ring, imparts specific reactivity that makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key applications in drug discovery and agrochemical development, and a thorough analysis of its spectral data. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering expert insights into the practical utility and technical nuances of this important chemical intermediate.
Physicochemical Properties
5-chloro-N-methylpyridin-2-amine is typically an off-white to pale yellow solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in various synthetic contexts.
| Property | Value | Source(s) |
| CAS Number | 4214-80-6 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 247 °C | [1] |
| Density | 1.250 g/cm³ | [1] |
| Flash Point | 103 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| pKa | 5.00 ± 0.10 (Predicted) | [1] |
Synthesis Protocol: A Self-Validating System
The reliable synthesis of 5-chloro-N-methylpyridin-2-amine is paramount for its application in multi-step synthetic campaigns. The following protocol describes a common and efficient method for its preparation from the readily available starting material, 2-amino-5-chloropyridine. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.
Conceptual Workflow of Synthesis
Caption: A workflow diagram illustrating the key stages in the synthesis of 5-chloro-N-methylpyridin-2-amine.
Step-by-Step Experimental Procedure
This protocol is adapted from a general method for the N-methylation of aminopyridines.[1]
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.22 mmol) and pyridine (0.34 mL, 4.24 mmol) in dioxane (15 mL), add copper(II) acetate (0.550 g, 3.03 mmol). The use of an inert atmosphere is recommended to prevent side reactions. Pyridine acts as a base and a ligand for the copper catalyst.
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature. This allows for the formation of the copper-pyridine complex. Following this, add methylboronic acid (0.181 g, 3.03 mmol). Methylboronic acid serves as the methylating agent in this copper-catalyzed cross-coupling reaction.
-
Reaction Execution: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material, 2-amino-5-chloropyridine, is completely consumed. The reaction time can vary from 1.5 to 18 hours depending on the specific conditions and scale.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the cooled mixture through a pad of diatomaceous earth to remove the copper catalyst and other insoluble materials. The solvent is then removed under reduced pressure (evaporation).
-
Purification: The resulting residue is purified by fast chromatography. An elution gradient of 0% to 50% ethyl acetate in hexane is typically effective in isolating the desired product, 5-chloro-N-methylpyridin-2-amine.
-
Characterization: The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Applications in Research and Development
5-chloro-N-methylpyridin-2-amine is a crucial intermediate in the synthesis of a variety of biologically active molecules, spanning both the pharmaceutical and agrochemical sectors.[2]
Pharmaceutical Intermediate: Synthesis of Nevirapine
A prominent application of 5-chloro-N-methylpyridin-2-amine is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4][5][6] While various synthetic routes to Nevirapine exist, many rely on precursors derived from substituted aminopyridines. The structural motif provided by 5-chloro-N-methylpyridin-2-amine is integral to the formation of the final tricyclic diazepine ring system of Nevirapine.
Caption: The role of 5-chloro-N-methylpyridin-2-amine as a key building block in the synthesis of Nevirapine.
Agrochemical Synthesis
The substituted pyridine core is a common feature in many modern agrochemicals. 5-chloro-N-methylpyridin-2-amine serves as a precursor for the synthesis of various pesticides, including herbicides and fungicides.[2] The presence of both a reactive chlorine atom and a nucleophilic amino group allows for diverse chemical modifications to generate a wide array of agrochemically active compounds.[7][8][9]
Spectral Analysis
A thorough spectral analysis is essential for the unambiguous identification and quality control of 5-chloro-N-methylpyridin-2-amine.[10]
¹H NMR Spectroscopy
The proton NMR spectrum of 5-chloro-N-methylpyridin-2-amine will exhibit characteristic signals corresponding to the aromatic protons on the pyridine ring and the protons of the methylamino group. The chemical shifts (δ) are influenced by the electronic effects of the chlorine and methylamino substituents.[11][12][13]
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position will likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position will appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 3-position will appear as a doublet, coupled to the proton at the 4-position.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, typically in the upfield region (around δ 2.8-3.2 ppm).
-
Amine Proton: A broad singlet for the N-H proton may be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.[14][15][16][17][18]
-
Pyridine Ring Carbons: Five signals will be present in the aromatic region (typically δ 100-160 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will be significantly influenced, with their chemical shifts appearing at the downfield end of this range.
-
Methyl Carbon: A single peak in the upfield region (typically δ 25-35 ppm) will correspond to the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[19][20][21][22]
-
N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine will be observed in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration will be found in the fingerprint region, typically between 1250-1350 cm⁻¹.
-
C-Cl Stretch: A C-Cl stretching absorption is expected in the lower frequency region of the fingerprint, generally between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[23][24][25][26]
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at m/z 142, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak will also be observed, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (M-15) or a chlorine atom (M-35).
Safety and Handling
As with all chemical reagents, 5-chloro-N-methylpyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-chloro-N-methylpyridin-2-amine is a chemical intermediate of considerable utility, particularly in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward preparation, coupled with its versatile reactivity, makes it an attractive building block for the construction of more complex, biologically active molecules. This guide has provided a detailed technical overview of its properties, synthesis, applications, and spectral characteristics to support its effective and safe use in research and development.
References
-
SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Retrieved from [Link]
-
Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 245-250. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Lin, C. F., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6572-6583. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Retrieved from [Link]
-
Clinton Health Access Initiative. (n.d.). Nevirapine Batch Transfer Document. Retrieved from [Link]
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (2017). Google Patents.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. Retrieved from [Link]
- DE60318444T2 - Process for the production of nevirapine. (2008). Google Patents.
-
Arjunan, V., et al. (2011). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1799-1806. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2002). Progress in synthesis of the anti-AIDS drug nevirapine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]
- CN106243022A - A kind of preparation method of nevirapine intermediate. (2016). Google Patents.
-
Lee, J., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 62(4), 369-379. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
-
YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Sources
- 1. 5-chloro-N-methylpyridin-2-amine CAS#: 4214-80-6 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 4. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 6. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-chloro-N-methylpyridin-2-amine(4214-80-6) 1H NMR spectrum [chemicalbook.com]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 26. youtube.com [youtube.com]
